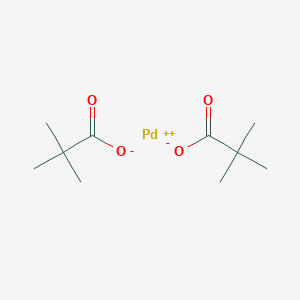
Methane, fluorodiiodo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fluoroiodomethane is a halomethane with the formula FCH2I . It is classified as a fluoroiodocarbon (FIC) and is a colorless liquid . It is used as a reagent for the introduction of the fluoromethyl (FCH2) group .
Synthesis Analysis
Fluoroiodomethane is prepared by the fluorination of methylene iodide . Its isotopomer [18F]fluoroiodomethane is used for fluoromethylation of radiopharmaceuticals .
Molecular Structure Analysis
The molecular structure of Fluoroiodomethane consists of one carbon atom bonded to two hydrogen atoms, one fluorine atom, and one iodine atom . The molecular formula is CH2FI .
Chemical Reactions Analysis
While specific chemical reactions involving Fluoroiodomethane are not detailed in the search results, it’s worth noting that methane, a related compound, undergoes various reactions. For instance, methane can be converted to liquid fuels via Power-to-Liquid (PtL) processes .
Physical And Chemical Properties Analysis
Fluoroiodomethane is a colorless liquid with a boiling point of 53.4 °C (128.1 °F; 326.5 K) . The chemical formula is CH2FI and the molar mass is 159.93 g/mol .
科学的研究の応用
Cardiac Sensitization Studies : Methane and its trihalogenated derivatives have been studied for their myocardial sensitizing capacities, focusing on cardiac sensitization to epinephrine and their physicochemical properties (Hopkins & Krantz, 1968).
Catalytic Conversion to Chemicals and Fuels : Large reserves of methane can serve as a feedstock for producing chemicals and energy, with research exploring strategies for converting methane into ethylene, liquid hydrocarbon fuels, and other products (Lunsford, 2000).
Biotechnological Applications with Methanotrophs : Methanotrophs, bacteria that use methane as a carbon source, have potential applications in producing single-cell protein, biopolymers, nanotechnology components, and biofuels (Strong, Xie, & Clarke, 2015).
Friedel–Crafts-Type Alkylation : Bromodifluoro(phenylsulfanyl)methane is used in Friedel–Crafts-type alkylation for synthesizing thioesters, benzophenones, and xanthones (Kuhakarn et al., 2011).
Electromethanogenesis Research : The conversion of electrical current into methane by microbes in bioelectrochemical systems represents a promising area for waste treatment, carbon dioxide fixation, and renewable energy storage (Blasco-Gómez et al., 2017).
Oxidative Methane Upgrading : Research in the oxidative upgrading of methane aims to revolutionize the chemical value chain, focusing on the challenges and scientific aspects within catalysis research (Hammond, Conrad, & Hermans, 2012).
Real-time Control of Anaerobic Digestion : Methane yield is used for on-line measurement and feedback control in the optimization of anaerobic digesters for waste management and energy production (Chynoweth et al., 1994).
Methane Activation Research : The conversion of methane to more valuable chemicals through C–H bond activation is a highly studied topic in catalysis (Tang, Zhu, Wu, & Ma, 2014).
Infrared Absorption Intensities Studies : Research on methane and its fluoro-derivatives' infrared absorption intensities contributes to the understanding of molecular structures and interactions (Saëki, Mizuno, & Kondo, 1976).
Methane Conversion via Photocatalytic Reactions : Studies on converting methane to methanol under mild conditions using light, water, and a semiconductor photocatalyst for creating fuels and chemical intermediates (Taylor, 2003).
Safety and Hazards
Methane, a related compound, is hazardous in high concentrations . Exposure to high concentrations of methane can displace oxygen in the air, leading to symptoms such as rapid breathing, rapid heart rate, clumsiness, emotional upsets, and fatigue . In severe cases, lack of oxygen can cause permanent damage to organs including the brain and heart .
特性
IUPAC Name |
fluoro(diiodo)methane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CHFI2/c2-1(3)4/h1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIHYOLCRHKZJPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(I)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CHFI2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70473843 |
Source


|
| Record name | Methane, fluorodiiodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70473843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.826 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methane, fluorodiiodo- | |
CAS RN |
1493-01-2 |
Source


|
| Record name | Methane, fluorodiiodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70473843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Amino-4-[(3-amino-4-hydroxyphenyl)methyl]phenol](/img/structure/B176353.png)
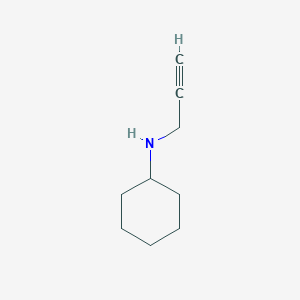
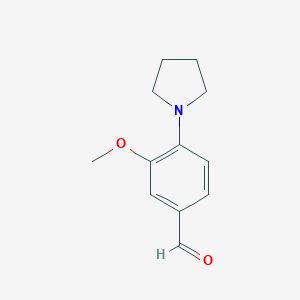
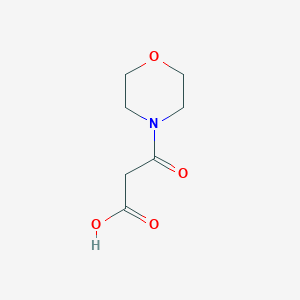
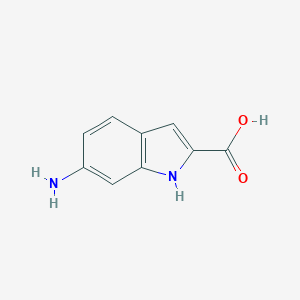
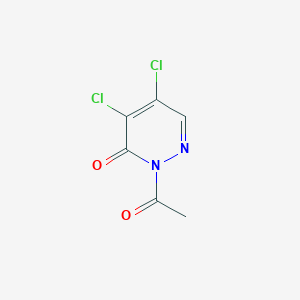

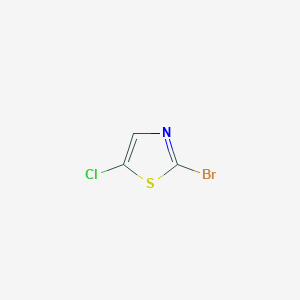
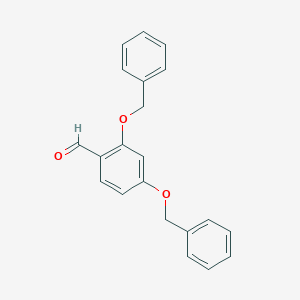
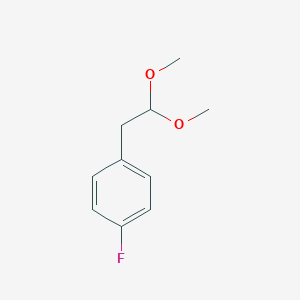

![Methyl 4-aminothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B176382.png)
